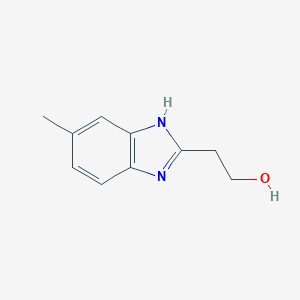

2-(6-methyl-1H-benzimidazol-2-yl)ethanol

Description

The Benzimidazole (B57391) Scaffold in Contemporary Chemical and Pharmaceutical Research

The benzimidazole scaffold, a heterocyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in modern medicinal chemistry. researchgate.netijsrst.com Its structural similarity to naturally occurring purines allows it to interact with a variety of biological macromolecules, making it a "privileged structure" in drug discovery. researchgate.netdoaj.org This versatility has led to the development of a wide array of FDA-approved drugs containing the benzimidazole core, including proton pump inhibitors like omeprazole (B731) and anthelmintics such as albendazole. derpharmachemica.com

The significance of the benzimidazole nucleus stems from its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively to enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.govimpactfactor.org Researchers have extensively documented the antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties of compounds built upon this scaffold. nih.govajrconline.orgmdpi.com The structural flexibility of the benzimidazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of new therapeutic agents. impactfactor.org This adaptability ensures its continued prominence in the quest for novel and more effective treatments for a multitude of diseases. ijsrst.com

Rationale for Investigating 2-(6-methyl-1H-benzimidazol-2-yl)ethanol and its Derivatives

The investigation into this compound is driven by the established therapeutic potential of the benzimidazole core. The addition of a methyl group at the 6-position and an ethanol (B145695) substituent at the 2-position of the benzimidazole ring is a strategic design choice aimed at exploring new chemical space and potentially enhancing biological activity. Modifications to the core benzimidazole structure are known to significantly influence the compound's efficacy and selectivity. impactfactor.org

The ethanol group, in particular, introduces a hydroxyl functional group which can increase polarity and provide an additional site for hydrogen bonding. This can alter the molecule's solubility and its ability to interact with biological targets. Research into related structures, such as 1H-benzimidazol-2-yl-methanol, has shown that even simple hydroxyl substitutions can lead to notable antioxidant and cytotoxic activities. banglajol.info Therefore, the synthesis and study of this compound and its derivatives are a logical progression in the field, aimed at discovering compounds with potentially novel or improved pharmacological profiles for applications in areas like cancer therapy, infectious diseases, and beyond.

Overview of Key Academic Research Trajectories for the Compound

Academic research on this compound and its closely related analogues follows several key trajectories, primarily centered on medicinal chemistry and materials science. The principal areas of investigation include:

Antimicrobial Activity: A significant portion of research on benzimidazole derivatives focuses on their potential to combat bacterial and fungal infections. ajrconline.org The structural motif is a well-established pharmacophore for antimicrobial agents, and new derivatives are continuously being synthesized and screened against various pathogens. ajrconline.org

Anticancer Research: Benzimidazole derivatives have emerged as promising candidates for anticancer drugs. impactfactor.orgresearchgate.net Studies in this area investigate the cytotoxic effects of compounds like this compound against various cancer cell lines, aiming to understand their mechanisms of action, which may involve enzyme inhibition or disruption of cellular processes.

Antioxidant and Anti-inflammatory Properties: The ability of benzimidazole derivatives to scavenge free radicals and modulate inflammatory pathways is another active area of research. banglajol.info Investigations often involve in vitro assays to quantify the antioxidant and anti-inflammatory potential of newly synthesized compounds.

Coordination Chemistry and Materials Science: The nitrogen atoms in the benzimidazole ring make it an excellent ligand for coordinating with metal ions. This has led to research into the synthesis of metal complexes with benzimidazole derivatives for applications in catalysis, and as novel materials with interesting electronic or magnetic properties. doaj.org

These research trajectories highlight the multifaceted nature of the benzimidazole scaffold and the continued interest in exploring the potential of its derivatives, including this compound, across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTXVOXHNXUCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Routes and Chemical Modifications of 2 6 Methyl 1h Benzimidazol 2 Yl Ethanol

Established Synthetic Pathways to the 2-(6-methyl-1H-benzimidazol-2-yl)ethanol Core

The fundamental approach to constructing the 2-substituted benzimidazole (B57391) scaffold involves the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. For the target compound, this requires 4-methyl-1,2-phenylenediamine and a three-carbon synthon carrying a hydroxyl group, typically 3-hydroxypropanoic acid.

The most well-established conventional method for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This reaction typically involves heating an o-phenylenediamine with a carboxylic acid in the presence of a strong mineral acid, such as 4M hydrochloric acid, under reflux conditions for several hours. eudl.eunih.gov

In the context of this compound, the synthesis would proceed by reacting 4-methyl-1,2-phenylenediamine with 3-hydroxypropanoic acid. The mechanism involves an initial acylation of one of the amino groups of the diamine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole (B134444) ring. The acidic medium facilitates both the condensation and the subsequent ring-closing dehydration step. After the reaction is complete, the mixture is cooled and neutralized with a base, causing the product to precipitate out of the solution, which can then be collected by filtration and purified, often by recrystallization from a solvent like ethanol (B145695). nih.govbanglajol.info While robust and widely applicable, this method often requires prolonged heating and the use of corrosive acids.

A general reaction scheme is presented below:

Scheme 1: Conventional synthesis of this compound via Phillips condensation.

In response to the need for more environmentally benign and efficient chemical processes, modern synthetic approaches have focused on applying green chemistry principles to the synthesis of benzimidazoles. These include the use of alternative energy sources, recoverable catalysts, and safer reaction media. jocpr.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. jocpr.com For benzimidazole synthesis, microwave-assisted protocols dramatically reduce reaction times from many hours to mere minutes and frequently lead to higher product yields. nih.govasianpubs.org The rapid, uniform heating provided by microwaves can accelerate the rate-limiting steps of the condensation and cyclization process. asianpubs.org

The reaction of an o-phenylenediamine with a carboxylic acid can be carried out in a microwave reactor, often with a catalytic amount of acid, to yield the desired benzimidazole. asianpubs.orgmdpi.com This method not only enhances efficiency but also aligns with green chemistry principles by reducing energy consumption and often allowing for cleaner reactions with fewer byproducts. arkat-usa.org

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | References |

| Conventional Heating | 6–24 hours | 35–93% | Well-established, simple setup | nih.gov |

| Microwave Irradiation | 10–60 minutes | 46–99% | Rapid reaction, higher yields, energy efficient | nih.govasianpubs.org |

The move away from stoichiometric amounts of strong mineral acids has led to the development of various catalytic systems. Many of these employ catalysts that are earth-abundant, less hazardous, and often recoverable and reusable, making the process more economical and sustainable.

For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be effectively catalyzed by simple, inexpensive substances like ammonium (B1175870) chloride (NH₄Cl). mdpi.com Other heterogeneous catalysts, such as copper (II) hydroxide (B78521) and zinc sulfide (B99878) nanoparticles (nano-ZnS), have proven to be highly efficient for this transformation. researchgate.netajgreenchem.com These solid catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches, which is a significant advantage for industrial applications.

Interactive Data Table: Examples of Catalytic Systems for Benzimidazole Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | References |

| Ammonium Chloride | o-Phenylenediamine, Aldehyde | Ethanol | 80–90 | Moderate to Good | |

| Copper (II) Hydroxide | o-Phenylenediamine, Aldehyde | Ethanol | Reflux | 80–99 | researchgate.net |

| Nano-ZnS | o-Phenylenediamine, Aldehyde | Ethanol | 70 | High | ajgreenchem.com |

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. To this end, synthetic protocols for benzimidazoles have been developed in alternative, greener media. Reactions performed in water or ethanol are common, as these solvents are less toxic and more environmentally friendly than many traditional organic solvents. eudl.euajgreenchem.com

Furthermore, some methods have successfully eliminated the need for a solvent altogether. Solvent-free, or "neat," reactions, often facilitated by microwave irradiation or the use of a solid catalyst, can lead to highly efficient and clean transformations. arkat-usa.org These solventless conditions minimize waste generation and simplify product purification, representing an ideal green synthetic route.

Application of Green Chemistry Principles in Synthesis

Derivatization Strategies for the Ethanol Side Chain of this compound

The ethanol side chain of this compound possesses a terminal primary hydroxyl (-OH) group, which is a prime site for further chemical modification. This functional group allows for the synthesis of a wide array of derivatives through well-established organic reactions, enabling the modulation of the compound's physicochemical properties. While specific derivatization of this exact molecule is not extensively documented, the reactivity of the alcohol functional group is predictable, and analogous transformations on similar structures have been reported.

Esterification: The hydroxyl group can be readily converted into an ester via reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or an acid anhydride (B1165640). This reaction introduces an acyl group, which can be tailored to alter properties such as lipophilicity and steric bulk. For example, reaction with acetic anhydride would yield 2-(6-methyl-1H-benzimidazol-2-yl)ethyl acetate (B1210297).

Etherification: The formation of an ether linkage is another common derivatization strategy. The Williamson ether synthesis, which involves the deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding ether derivative. Such modifications can influence the compound's hydrogen-bonding capabilities. The feasibility of such reactions is supported by reports on the synthesis of complex benzimidazole-containing ethers. nih.govresearchgate.net Chemoselective methods may also be employed to form ethers from benzylic or activated alcohols in the presence of other functional groups. organic-chemistry.org

These derivatization strategies highlight the versatility of the this compound scaffold for creating new chemical entities for further research.

Chemical Transformations at the Hydroxyl Group

The primary alcohol functionality of the ethanol side chain is a prime target for chemical derivatization, enabling the synthesis of a wide array of new analogues through esterification and oxidation reactions.

The conversion of the hydroxyl group into an ester is a fundamental strategy for structural modification. A key example of this transformation is tosylation, the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the alcohol into a tosylate ester. The significance of this transformation lies in converting the poorly leaving hydroxyl group (-OH) into a tosylate group (-OTs), which is an excellent leaving group. masterorganicchemistry.com This facilitates subsequent nucleophilic substitution reactions, opening a pathway to a diverse range of derivatives by introducing halides, azides, cyanides, and other functional groups. masterorganicchemistry.com While direct tosylation of this compound is not extensively documented, the procedure is a standard and predictable method for primary alcohols. rsc.org However, it is noted that under certain conditions, particularly with electron-withdrawing groups or specific heterocyclic structures, treatment with tosyl chloride can sometimes lead to direct conversion to the corresponding chloride instead of the tosylate. nih.govresearchgate.net

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. researchgate.net

Partial oxidation to the corresponding aldehyde, 2-(6-methyl-1H-benzimidazol-2-yl)acetaldehyde, can be achieved using milder oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, stopping the oxidation at the aldehyde stage. libretexts.org

For complete oxidation to the carboxylic acid, 2-(6-methyl-1H-benzimidazol-2-yl)acetic acid, stronger oxidizing agents and more vigorous conditions are necessary. Typically, the alcohol is heated under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in an acidic solution. libretexts.org A two-step, one-pot procedure involving a copper-catalyzed oxidation with oxygen followed by a chlorite (B76162) oxidation (Lindgren oxidation) is also an effective method for converting primary alcohols to carboxylic acids. rsc.org

| Reagent(s) | Product Type | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous dichloromethane (B109758), Room temperature |

| Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane, Room temperature |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Reflux with excess oxidant |

| Copper(I) bromide / TEMPO / O₂ then Sodium Chlorite (NaClO₂) | Carboxylic Acid | One-pot, two-stage reaction |

Modifications of the Ethyl Linkage

Direct chemical modification of the two-carbon ethyl linkage connecting the benzimidazole ring and the hydroxyl group is synthetically challenging and not a commonly reported pathway for derivatization of this scaffold. The stability of the C-C single bonds in the ethyl chain makes reactions such as carbon insertion, deletion, or heteroatom incorporation complex. Consequently, the primary strategies for modifying the side chain involve functionalization of the terminal hydroxyl group as described previously.

Chemical Modifications on the Benzimidazole Ring System of this compound

The benzimidazole ring itself offers rich opportunities for chemical modification, particularly at the N-1 and C-2 positions, allowing for the introduction of a wide range of substituents.

The secondary amine (N-H) at the N-1 position of the benzimidazole ring is nucleophilic and can be readily substituted, most commonly through alkylation or acylation. acs.org N-alkylation is typically performed by first deprotonating the N-H group with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., benzyl bromide, allyl bromide, or ethyl iodide). researchgate.netresearchgate.net This method allows for the introduction of various alkyl or benzyl groups at the N-1 position, significantly altering the steric and electronic properties of the molecule. This approach has been used to synthesize a wide range of N-alkylated 2-substituted benzimidazole derivatives. acs.orgresearchgate.net

| Reagent | Base | N-1 Substituent | Reference |

|---|---|---|---|

| Benzyl chloride | K₂CO₃ | Benzyl | researchgate.net |

| 3-Bromoprop-1-ene | K₂CO₃ | Allyl | researchgate.net |

| Ethyl chloroacetate | NaHCO₃ | -CH₂COOEt | lookchem.com |

| Benzyloxymethyl chloride (BOM-Cl) | NaH | Benzyloxymethyl (BOM) | nih.gov |

While the starting molecule is already substituted at the C-2 position, the ethanol side chain itself serves as a handle for further functionalization beyond the direct reactions of the hydroxyl group.

One major pathway involves converting the hydroxyl group into a good leaving group, such as a tosylate, as discussed in section 2.2.1.1. The resulting 2-(2-tosyloxyethyl)-6-methyl-1H-benzimidazole can then undergo Sₙ2 reactions with a variety of nucleophiles to replace the -OTs group, enabling the introduction of functionalities like halogens, azides, or nitriles at the terminus of the side chain. masterorganicchemistry.com

A second important strategy involves the oxidation of the ethanol side chain to the corresponding aldehyde, 2-(6-methyl-1H-benzimidazol-2-yl)acetaldehyde. Aldehydes are versatile intermediates in organic synthesis. For example, they readily undergo condensation reactions with amine derivatives. Reaction with thiosemicarbazide (B42300) can yield the corresponding thiosemicarbazone, a common structural motif in biologically active compounds. mdpi.com Similarly, condensation with hydrazines can form hydrazones, which themselves can be starting points for further cyclization reactions. nih.gov The aldehyde can also participate in multicomponent reactions, such as the Biginelli reaction, to construct more complex heterocyclic systems. researchgate.net

Elucidating the Role of the 6-Methyl Substituent in Synthetic Strategy

Electronic Effects: The methyl group is an electron-donating group through induction and hyperconjugation. This effect increases the electron density of the benzene (B151609) ring, which can influence the rate and regioselectivity of the initial cyclization reaction. The increased nucleophilicity of the diamine precursor can facilitate a more efficient condensation with the carboxylic acid or aldehyde partner, a common method for forming the imidazole ring. nih.gov

Steric and Directing Effects: While the methyl group's steric hindrance at the 6-position is minimal for the formation of the 2-substituted imidazole ring, it can direct subsequent electrophilic substitution reactions on the benzene ring, should further functionalization be desired. The primary synthetic routes, such as the Phillips condensation (reacting the diamine with a carboxylic acid) or cyclization with aldehydes, remain applicable. nih.gov The choice of starting materials dictates the final substitution pattern, and the use of 4-methyl-benzene-1,2-diamine directly and reliably yields the 6-methylbenzimidazole framework. nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The this compound moiety serves as a valuable building block for constructing more complex "hybrid molecules." This strategy involves chemically linking the benzimidazole core to other pharmacologically relevant structures, aiming to create new chemical entities with potentially enhanced or novel biological activities. The ethanol side chain, in particular, offers a convenient reactive handle for such conjugations.

The conjugation of the 6-methylbenzimidazole scaffold with other heterocycles like quinoline (B57606) and pyrimidine (B1678525) is a key strategy for developing new molecular frameworks.

Quinoline Conjugates: The synthesis of benzimidazole-quinoline hybrids can be achieved through multi-step reaction sequences. A representative strategy involves the condensation of a functionalized quinoline with a substituted o-phenylenediamine. For instance, a 6-methylquinoline-2-carbaldehyde (B3023024) could be condensed with N-methyl-benzene-1,2-diamine in the presence of an oxidant to form the benzimidazolyl-quinoline core. researchgate.netresearchgate.net Subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki reaction), can be employed to add further complexity to the quinoline portion of the hybrid molecule. researchgate.netresearchgate.net

Interactive Table: Synthetic Strategy for Benzimidazole-Quinoline Hybrids Click on the headers to sort the data.

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product Type |

|---|---|---|---|---|

| 1 | Condensation/Cyclization | Quinoline-2-carbaldehyde, o-phenylenediamine | Oxidant (e.g., I₂/DMSO) | 2-(Quinolin-2-yl)benzimidazole |

| 2 | Halogenation | 2-(Quinolin-2-yl)benzimidazole | Brominating agent | Bromo-substituted hybrid |

Pyrimidine Conjugates: The synthesis of pyrimidine-benzimidazole conjugates often utilizes nucleophilic aromatic substitution reactions. The hydroxyl group of the ethanol side chain on the this compound can be activated or converted into a more potent nucleophile. This species can then react with a pyrimidine ring bearing a suitable leaving group, such as a chlorine atom. For example, deprotonation of the alcohol with a base would form an alkoxide, which can displace a halogen on a chloropyrimidine to form an ether linkage, thus conjugating the two heterocyclic systems. nih.gov

The this compound structure serves as a foundation for creating more elaborately substituted benzimidazole frameworks. A common and effective method for achieving this is through N-alkylation of the imidazole ring. nih.gov After the initial synthesis of the 2,6-disubstituted benzimidazole, the nitrogen atom at the 1-position (1H) remains available for further functionalization.

This N-H group can be deprotonated with a base and subsequently reacted with various alkyl or benzyl halides to introduce a third substituent. This two-step synthetic process—condensation followed by N-alkylation—is highly efficient for generating a diverse library of N,2,6-trisubstituted benzimidazoles. nih.gov The reaction conditions for N-alkylation can be varied, with methods including both conventional heating under reflux and microwave irradiation, the latter often providing significantly reduced reaction times and excellent yields. nih.gov

Interactive Table: N-Alkylation for Poly-substituted Benzimidazoles Click on the headers to sort the data.

| Starting Material | Alkylating Agent | Method | Reaction Time | Yield (%) | Product Type |

|---|---|---|---|---|---|

| 2-Aryl-6-methyl-1H-benzimidazole | Benzyl bromide | Conventional Heating | 6-12 h | 75-93 | N-Benzyl-2-aryl-6-methyl-1H-benzimidazole |

| 2-Aryl-6-methyl-1H-benzimidazole | Benzyl bromide | Microwave Irradiation | 10-15 min | 90-99 | N-Benzyl-2-aryl-6-methyl-1H-benzimidazole |

| 2-Aryl-6-methyl-1H-benzimidazole | 4-Chlorobenzyl chloride | Conventional Heating | 6-12 h | 75-93 | N-(4-Chlorobenzyl)-2-aryl-6-methyl-1H-benzimidazole |

Iii. Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR)

Characteristic absorption frequencies (cm⁻¹) corresponding to the functional groups (O-H, N-H, C-H, C=N, C=C) are not available.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS):The exact mass measurement and resulting elemental composition data are not available. Standard mass spectrometry data, including molecular ion peak (M+) and fragmentation patterns, are also unavailable.

Without access to published experimental results from analytical studies of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for confirming the identity and assessing the purity of synthesized this compound. This hybrid method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical application, the compound is dissolved in a suitable solvent and injected into the LC system. The separation is often performed using a reverse-phase column (e.g., C18) with a gradient elution system, commonly employing a mixture of an aqueous mobile phase (containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. This process separates the target compound from any impurities or starting materials.

Following chromatographic separation, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. In positive ion mode, the this compound molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The theoretical monoisotopic mass of this compound (C₁₀H₁₂N₂O) is 176.0950 g/mol . Therefore, high-resolution mass spectrometry (HRMS) would detect a prominent ion with an m/z value very close to 177.1028, corresponding to the [M+H]⁺ ion. The observation of this specific m/z value provides strong evidence for the compound's identity, while the purity can be estimated from the relative area of the corresponding peak in the chromatogram.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Monoisotopic Mass | 176.0950 u |

| Ionization Mode | ESI Positive |

| Expected Adduct | [M+H]⁺ |

Elemental Microanalysis for Composition Verification

Elemental microanalysis, commonly known as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. This destructive method provides a crucial check on the compound's empirical formula and purity.

A precisely weighed sample of the purified compound is combusted in a controlled oxygen atmosphere at high temperatures. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides which are subsequently reduced to N₂. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity detectors.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₂N₂O). For a result to be considered acceptable, the experimental values must typically be within ±0.4% of the calculated theoretical values. A successful correlation validates the empirical formula and provides strong evidence of the sample's high purity, indicating the absence of significant inorganic or solvent impurities.

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % (for C₁₀H₁₂N₂O) | Experimental % |

|---|---|---|

| Carbon (C) | 68.16 | Value to be determined |

| Hydrogen (H) | 6.86 | Value to be determined |

| Nitrogen (N) | 15.90 | Value to be determined |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are central to both monitoring the progress of the synthesis of this compound and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions. In the synthesis of benzimidazole (B57391) derivatives, TLC is employed to track the consumption of starting materials and the formation of the desired product. nih.gov

A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots are visualized. Many benzimidazole compounds are UV-active due to their aromatic nature and can be visualized under a UV lamp (at 254 nm or 365 nm). Alternatively, chemical staining agents, such as a p-anisaldehyde solution followed by heating, can be used for visualization. nih.gov The purity of the final product can be qualitatively assessed by the presence of a single spot. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

Table 3: Example TLC Systems for Benzimidazole Derivatives

| Stationary Phase | Mobile Phase (v/v) | Visualization Method |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | UV Light (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (9:1) | UV Light (254 nm) |

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the quantitative assessment of the purity of this compound. It offers high resolution, sensitivity, and reproducibility.

The most common mode for analyzing benzimidazole derivatives is reverse-phase HPLC. A solution of the sample is injected into a high-pressure stream of a mobile phase that flows through a column packed with a nonpolar stationary phase (e.g., octadecylsilane, C18). A typical mobile phase consists of a mixture of water (often with additives like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. An elution gradient, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with a range of polarities.

A UV-Vis detector is commonly used, set to a wavelength where the benzimidazole chromophore exhibits strong absorbance (typically in the range of 270-280 nm). The output is a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% to 90% B over 20 minutes |

| Detection | UV at 275 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol and 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, provides valuable insight. nih.govnih.gov In these related structures, the benzimidazole ring system is observed to be essentially planar. nih.govresearchgate.net The dihedral angle between the benzimidazole plane and an attached phenyl ring is typically small, indicating a high degree of planarity across the molecule. nih.govnih.gov Intermolecular hydrogen bonds, often involving the benzimidazole N-H group, play a crucial role in forming chains or more complex networks in the solid state. nih.gov It is highly probable that this compound would exhibit similar structural features, including a planar benzimidazole core and significant intermolecular hydrogen bonding involving its hydroxyl group and imidazole (B134444) nitrogen atoms.

Table 5: Illustrative Crystal Data for a Related Benzimidazole Derivative (2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₂ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 14.4118 (2) |

| c (Å) | 12.0995 (2) |

| V (ų) | 2513.07 (6) |

| Z | 8 |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Carbon dioxide |

| Chloroform |

| Dichloromethane |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol |

| Nitrogen |

| p-Anisaldehyde |

| Trifluoroacetic acid |

| Water |

| 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol |

Iv. Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations provide a robust framework for predicting the electronic structure, reactivity, and stability of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol. These studies are often performed using basis sets like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost.

DFT studies are instrumental in predicting the reactivity and stability of this compound by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atom of the ethanol (B145695) group, indicating these as primary sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential (blue regions).

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Global Reactivity Descriptors for a Benzimidazole Derivative Calculated via DFT

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |

| Electrophilicity Index | ω | χ²/2η | 2.79 eV |

Note: The values presented are illustrative for a representative benzimidazole derivative and are not from direct experimental or computational studies on this compound.

A significant application of quantum mechanical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra for this compound can be performed.

Vibrational Frequencies (IR): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. For instance, the characteristic N-H, O-H, C=N, and C-H vibrations can be calculated and compared with experimental FT-IR spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental NMR data, can confirm the molecular structure and atom connectivity.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. This can help in understanding the electronic properties and chromophoric nature of the molecule.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This is crucial for understanding the potential biological activity of the compound. For this compound, docking studies could be performed against various enzymes and receptors where benzimidazole derivatives have shown activity. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the binding affinity of different binding poses.

The interactions stabilizing the ligand-protein complex can be visualized and analyzed. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the benzimidazole ring can participate in π-π stacking with aromatic amino acid residues like tyrosine or phenylalanine, while the N-H and O-H groups can act as hydrogen bond donors or acceptors.

Molecular docking also provides insights into the conformational changes that both the ligand and the protein may undergo upon binding. The flexibility of the ligand and the protein's active site residues can be taken into account to predict the most favorable binding mode. The binding mode reveals the specific amino acid residues involved in the interaction and the geometry of the complex.

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions and can help in refining the binding mode and calculating the binding free energy with greater accuracy.

Table 2: Illustrative Molecular Docking Results of a Benzimidazole Ligand with a Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | LYS790, MET793 | Hydrogen Bond, Hydrophobic |

| DNA Gyrase | -7.9 | ASP73, GLY77 | Hydrogen Bond |

| Cyclooxygenase-2 | -9.2 | ARG120, TYR355 | Hydrogen Bond, π-π Stacking |

Note: This table presents hypothetical data to illustrate the kind of information obtained from molecular docking studies with benzimidazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of benzimidazole derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometrical descriptors, surface area, volume.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). A statistically robust QSAR model is characterized by a high correlation coefficient (R²) and good predictive power, assessed through internal and external validation. Such models can guide the design of new benzimidazole derivatives with improved potency.

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

The potency of benzimidazole derivatives can be significantly modulated by the introduction of various substituents onto the benzimidazole ring and the side chain. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in the molecule's interaction with biological targets. nih.gov For instance, research on different series of benzimidazole derivatives has consistently shown that modifying the substituents at the C-2 and C-5/6 positions can lead to substantial changes in antimicrobial and anticancer activities. nih.govnih.gov

Studies have indicated that the presence of electron-withdrawing groups, such as nitro (NO₂) or halogen groups, on the phenyl ring attached to the benzimidazole core can enhance antibacterial and antifungal activity. nih.govnih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or dimethyl (-N(CH₃)₂) can also influence the biological activity, though their effect is highly dependent on their position and the specific biological target. nih.gov The strategic placement of these functional groups alters the electronic distribution and lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and bind to its target enzyme or receptor.

Table 1: Effect of Benzimidazole Ring Substituents on Antimicrobial Activity

| Compound Series | Substituent at C-5/C-6 | Substituent Nature | Observed Impact on Potency |

|---|---|---|---|

| Benzimidazole-Thiazole Derivatives | Electron-withdrawing group | Halogen, Nitro | Improved antimicrobial property nih.gov |

| 2-Arylideneamino-benzimidazoles | Methoxy (-OCH₃) | Electron-donating | Variable, influences spectrum of activity nih.gov |

| 2-Arylideneamino-benzimidazoles | Nitro (-NO₂) | Electron-withdrawing | Enhanced antimicrobial activity nih.gov |

This table is generated based on findings from various benzimidazole derivative studies to illustrate general SAR principles.

The biological profile of this compound derivatives is governed by a combination of steric and electronic effects exerted by their functional groups. Electronic effects relate to the ability of a functional group to donate or withdraw electron density, which influences the molecule's polarity, ionization state, and reactivity. Steric effects pertain to the size and shape of the functional groups, which can dictate how the molecule fits into the binding site of a biological target.

The planarity of the benzimidazole ring system is a critical feature for many of its biological activities. researchgate.net Substituents can influence this planarity; bulky groups may cause steric hindrance that forces the molecule into a non-planar conformation, potentially reducing its binding affinity. For example, the introduction of a methyl group can increase lipophilicity, which may enhance bioavailability, but in some cases, it can also lead to reduced water solubility. researchgate.net

Quantum chemical studies, including Density Functional Theory (DFT), help elucidate these effects by calculating parameters like HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps, electron density distribution, and molecular electrostatic potential. nih.govinlibrary.uz A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. inlibrary.uz These computational analyses can predict the most reactive sites on the molecule for nucleophilic and electrophilic attacks, providing insight into its mechanism of action at a molecular level. nih.gov The presence of saturated heterocycles as substituents has been shown to contribute to increased biological activity compared to aromatic amino analogs in some series. researchgate.net

The methyl group at the 6-position of the benzimidazole ring in this compound is not merely an incidental feature; it plays a specific and significant role in determining the molecule's selectivity and efficacy. The position of substituents on the benzene (B151609) portion of the benzimidazole scaffold is known to be crucial for pharmacological effects. nih.gov

The 6-methyl group influences the molecule's properties in several ways:

Lipophilicity : The addition of a methyl group generally increases the lipophilicity (fat-solubility) of the molecule. researchgate.net This can enhance its ability to penetrate biological membranes, such as the blood-brain barrier or bacterial cell walls, potentially increasing its efficacy.

Steric Interactions : The methyl group provides additional bulk at a specific vector from the core. This can promote favorable steric interactions within a target's binding pocket, leading to enhanced affinity and selectivity. For instance, a hydrophobic pocket in a target enzyme might favorably accommodate the methyl group, leading to a stronger bond. A study on related inhibitors showed that shifting a methyl group from one position to another resulted in a tenfold increase in potency, highlighting the locational importance of such groups. nih.gov

Crystal structure analysis of related compounds, such as 2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol, confirms the planarity of the benzimidazole system and shows the specific orientation of the 6-methyl group. nih.govnih.gov This defined geometry is essential for predictable interactions with biological targets.

Table 2: Positional Importance of Methyl Group on Biological Activity

| Compound Class | Methyl Group Position | Consequence | Reference Principle |

|---|---|---|---|

| Diflapolin Derivatives | Shifted from R' to spacer | Tenfold increase in potency on sEH | nih.gov |

| General Actives | Any position | Increased lipophilicity | Can alter bioavailability and efficiency researchgate.net |

This table illustrates the importance of substituent positioning based on related compound series.

The ethanol side chain at the C-2 position, -CH₂CH₂OH, is a key contributor to the biological activity and pharmacokinetic profile of the parent compound. Its functional characteristics are distinct from simple alkyl or aryl substituents and impart specific properties to the molecule.

Key contributions of the ethanol side chain include:

Hydrogen Bonding : The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This capability is critical for forming strong and specific interactions with amino acid residues (like serine, threonine, or aspartate) in the active site of target enzymes or receptors. Such hydrogen bonds can significantly increase binding affinity and stabilize the ligand-receptor complex.

Solubility and Bioavailability : The polar hydroxyl group increases the water solubility of the molecule compared to a non-polar ethyl or phenyl group. This enhanced aqueous solubility can improve the compound's bioavailability, facilitating its absorption and distribution in the body. The balance between lipophilicity (from the benzimidazole core and methyl group) and hydrophilicity (from the ethanol side chain) is crucial for optimal drug-like properties.

Conformational Flexibility : The single bonds within the ethanol side chain allow for rotational flexibility. This enables the side chain to adopt various conformations, allowing the molecule to better orient itself within a binding site to achieve an optimal fit. This adaptability can be advantageous for interacting with diverse biological targets.

The chemical structure of related compounds, such as ethanol, 2-((1-methyl-1H-benzimidazol-2-yl)amino)-, monohydrochloride, underscores the importance of the ethanol backbone in designing benzimidazole-based bioactive agents. ontosight.ai

Vi. Advanced Applications in Sensing, Catalysis, and Materials Science

Development of Chemical Sensors and Biosensors

The benzimidazole (B57391) moiety is a prominent pharmacophore in the design of chemosensors due to its ability to coordinate with various analytes and its inherent photophysical properties. This scaffold allows for the detection of ions and molecules through mechanisms that alter its electronic structure, leading to observable changes in fluorescence or color. nih.gov

Derivatives of benzimidazole are widely employed in the creation of fluorescent sensors for detecting environmentally and biologically significant metal ions. bohrium.com The sensing mechanism typically relies on the coordination of the metal ion with the nitrogen atoms of the imidazole (B134444) ring. This interaction can lead to fluorescence quenching or enhancement through processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nih.govmdpi.com

For instance, various benzimidazole-based probes have demonstrated high selectivity and sensitivity for a range of metal ions. The binding event forms a stable complex, which alters the photophysical properties of the sensor molecule. bohrium.com Research has shown that specific structural modifications to the benzimidazole scaffold can tune the sensor's selectivity towards particular ions, such as copper (Cu²⁺), iron (Fe³⁺), cobalt (Co²⁺), and mercury (Hg²⁺). mdpi.comresearchgate.netkoreascience.kr The stoichiometry of these sensor-metal complexes is often found to be 1:1 or 2:1. bohrium.comresearchgate.net

Below is a table summarizing the performance of various benzimidazole-based fluorescent chemosensors for different metal ions.

| Sensor Base | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

| Benzimidazole Derivative | Cobalt (Co²⁺) | Fluorescence Quenching (PET) | 3.56 µmol L⁻¹ | mdpi.com |

| Pyrene-based Benzimidazole | Silver (Ag⁺), Trivalent Ions (Al³⁺, Fe³⁺, Cr³⁺) | Complex Formation | Low | bohrium.com |

| Benzimidazole Derivatives | Copper (Cu²⁺), Mercury (Hg²⁺) | Fluorescence "Off" Mode | ~10⁻⁵.⁵ M | researchgate.net |

| Pyridinyl-benzoimidazole | Iron (Fe²⁺) | Not Specified | Not Specified | koreascience.kr |

The benzimidazole core contains basic nitrogen atoms that can be protonated or deprotonated in response to changes in ambient pH. This property makes benzimidazole derivatives suitable candidates for the development of pH-responsive fluorescent sensors. The protonation state of the imidazole ring directly influences the molecule's electronic distribution and, consequently, its absorption and emission spectra.

Under acidic conditions, the imidazole nitrogen becomes protonated, which can alter intramolecular charge transfer (ICT) processes and lead to a shift in the fluorescence emission. Conversely, in neutral or basic conditions, the deprotonated form exhibits different spectral characteristics. This reversible, pH-dependent behavior allows these compounds to act as fluorescent switches, providing real-time monitoring of pH in various chemical and biological systems. nih.gov For example, pH-responsive polymers have been developed that show weak fluorescence at physiological pH (7.4) but emit intense light in more acidic environments (pH 5.5), enabling the visualization of localized acidic microenvironments like bacterial biofilms. nih.gov

The ability of benzimidazole derivatives to act as fluorescent probes for specific ions and molecules has been extended to biological applications, including cellular imaging. nih.gov By designing sensors that are cell-permeable and target specific intracellular analytes, researchers can visualize and track dynamic processes within living cells. arxiv.org

A notable application is the use of metal complexes of benzimidazole ligands for live-cell imaging. For example, a Ruthenium(II) complex incorporating a pyridyl-benzimidazole ligand has been developed as a highly selective luminescent probe for cyanide (CN⁻) recognition in pure water. arxiv.org This probe was successfully applied for the detection of cyanide within human breast cancer MCF-7 cell lines, demonstrating its potential in diagnostics and for studying the role of specific analytes in cellular pathology. arxiv.org The development of such probes is crucial for understanding complex biological systems and for the early diagnosis of diseases.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. researchgate.net The structure of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol is well-suited for participating in these interactions.

The key features enabling its role in host-guest chemistry are:

Hydrogen Bonding: The N-H group on the imidazole ring and the hydroxyl (-OH) group on the ethanol (B145695) side chain are excellent hydrogen bond donors and acceptors. This allows the molecule to form predictable, directional bonds with other molecules, including larger host structures. nih.gov

π–π Stacking: The planar, aromatic benzimidazole ring system can engage in π–π stacking interactions with other aromatic molecules. nih.gov This is a common organizing principle in the self-assembly of supramolecular architectures.

Hydrophobic Interactions: The methyl group and the benzene (B151609) portion of the molecule contribute to its hydrophobic character, enabling it to be encapsulated as a "guest" within the nonpolar cavity of a "host" molecule, such as a cyclodextrin, in an aqueous environment. nih.gov

These non-covalent interactions allow benzimidazole derivatives to be incorporated into larger, self-assembled structures. This principle is fundamental to creating "supramolecular prodrugs," where a drug molecule (the guest) is complexed with a host, modifying its properties until its release is triggered by a specific stimulus. rsc.org The reversible nature of these interactions is key to designing dynamic and responsive materials. nih.gov

Catalytic Applications as Ligands for Metal Complexes

The nitrogen atoms in the benzimidazole ring are effective coordination sites for a wide variety of transition metals, making benzimidazole derivatives versatile ligands for the synthesis of metal complexes. nih.gov These complexes often exhibit significant catalytic activity in a range of organic transformations.

Homogeneous Catalysis: Metal complexes containing benzimidazole-based ligands have been extensively studied as homogeneous catalysts. Ruthenium(II) complexes bearing benzimidazole-derived N-heterocyclic carbene (BNHC) ligands, for example, have proven to be highly efficient catalysts for the N-alkylation of amines with alcohols. nih.govsemanticscholar.org This "hydrogen borrowing" or "hydrogen autotransfer" methodology is an environmentally friendly process that generates water as the only byproduct. nih.govsemanticscholar.org These catalysts can operate under relatively mild conditions and demonstrate high yields for a broad range of substrates. semanticscholar.org

| Catalyst Type | Reaction | Key Features | Reference |

| [(η⁶-p-cymene)(BNHC)RuCl₂] | N-alkylation of amines with alcohols | Green methodology; water is the only byproduct; high yields (up to 98%). | nih.govsemanticscholar.org |

Heterogeneous Catalysis: While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To overcome this, benzimidazole-based ligands can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the catalytic efficiency of the metal complex with the practical advantages of easy separation, recovery, and recyclability.

Furthermore, bimetallic nanoparticles supported on materials like gamma-alumina (γ-Al₂O₃) have been used to catalyze the synthesis of benzimidazole derivatives themselves. For instance, a Cu-Pd/γ-Al₂O₃ catalyst was effective in producing 2-methylbenzimidazole (B154957) from ethanol and o-nitroaniline, highlighting the synergy between metals in this chemical space. mdpi.comresearchgate.net The design of such heterogeneous systems is a key area of research for developing sustainable and industrially viable chemical processes.

Applications in Organic Transformations

The application of benzimidazole derivatives as catalysts or ligands in organic synthesis is a well-established field. These compounds can act as N-heterocyclic carbene (NHC) precursors or as ligands for transition metals, facilitating a variety of organic transformations. The presence of the hydroxyl group in this compound offers a potential coordination site, suggesting its utility as a bidentate ligand for metal catalysts.

However, a direct investigation into the catalytic activity of this compound or its metal complexes in organic transformations is not documented in the available scientific literature. While numerous studies detail the catalytic applications of other substituted benzimidazoles, specific data for the 6-methyl-2-ethanol derivative is absent. Therefore, no detailed research findings or data tables on its specific role in reactions such as cross-coupling, oxidation, or reduction can be presented.

Integration into Novel Functional Materials

The incorporation of benzimidazole units into polymers and other materials is known to impart desirable properties such as high thermal stability, mechanical strength, and proton conductivity. The ethanol moiety of this compound provides a reactive handle for polymerization or for grafting onto existing material backbones. This could potentially lead to the development of novel functional materials for applications in membranes, coatings, or electronic devices.

Despite this potential, there is a clear lack of published research detailing the synthesis and characterization of polymers or other functional materials specifically incorporating this compound. Consequently, there are no available data on the properties and performance of such materials. The scientific community has yet to explore the integration of this specific benzimidazole derivative into material science, leaving a promising area open for future investigation.

Vii. Translational Prospects and Future Directions in Research

Accelerating Drug Discovery and Development Initiatives

The journey from a promising chemical entity to a clinical candidate is complex and requires strategic initiatives. For derivatives like 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, accelerating this process involves leveraging the vast existing knowledge on the benzimidazole (B57391) core to inform rational drug design and development. nih.govnih.gov The inherent versatility of the benzimidazole ring system allows for structural modifications that can tune its pharmacological profile, making it an attractive starting point for developing new therapies for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. arabjchem.org

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. For a molecule such as this compound, optimization strategies would focus on modifications at several key positions.

The C2-ethanol substituent: The hydroxyl group can be modified to explore changes in hydrogen bonding capacity, solubility, and metabolic stability. Esterification or etherification could improve cell permeability, while its replacement with other functional groups (e.g., amines, amides) could lead to new interactions with biological targets.

The N1-H of the imidazole (B134444) ring: Alkylation or acylation at this position can significantly alter the compound's physicochemical properties and biological activity. This has been a common strategy in the development of other benzimidazole-based drugs.

The C6-methyl group on the benzene (B151609) ring: The position and nature of substituents on the benzene ring can influence electronic properties and steric interactions, impacting target binding and selectivity.

Preclinical development would involve a battery of in vitro and in vivo assays to establish a comprehensive profile of the optimized candidate. This includes evaluating its efficacy in relevant disease models, determining its ADME (absorption, distribution, metabolism, and excretion) properties, and conducting initial toxicology screens. The goal is to identify candidates with a favorable therapeutic index before advancing to clinical trials. sci-hub.box

Drug resistance is a major impediment to the long-term efficacy of many therapeutic agents. Benzimidazole derivatives have encountered resistance, particularly in anticancer and anthelmintic applications. Overcoming this challenge requires a multi-pronged approach. One strategy involves designing novel analogues that can evade resistance mechanisms. For instance, if resistance is due to a mutation in the target protein, new derivatives could be designed to bind to a different site or to accommodate the mutation.

Another approach is the development of combination therapies, where a benzimidazole derivative is co-administered with another agent that can overcome the resistance pathway. Furthermore, research into benzimidazoles that inhibit targets essential for the development of resistance, such as efflux pumps or DNA repair mechanisms, is a promising avenue. The cytotoxic effects of some benzimidazoles have been observed even in cancer cells with paclitaxel (B517696) or multi-drug resistance, suggesting they may act via mechanisms that circumvent common resistance pathways. aacrjournals.org

The future of medicine lies in a personalized approach, where treatments are tailored to the individual characteristics of a patient's disease. Benzimidazole derivatives are well-suited for this paradigm due to their ability to be designed as highly specific inhibitors of molecular targets. For example, specific benzimidazole-based inhibitors have been developed for kinases like FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia (AML). nih.gov

The development of this compound and its analogues could be guided by identifying patient populations with specific biomarkers that predict a positive response. This requires integrating genomic and proteomic data into the drug development process to link compound activity with specific genetic mutations or protein expression levels. Such targeted therapies promise greater efficacy and reduced side effects compared to conventional treatments. researchgate.net

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational modeling with traditional experimental research has become indispensable in modern drug discovery. This synergistic approach significantly accelerates the identification and optimization of new drug candidates.

Computational Studies: Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how benzimidazole derivatives bind to their biological targets. nih.govresearchgate.net These methods can screen large virtual libraries of compounds, prioritize candidates for synthesis, and provide insights into the structural basis of their activity, guiding rational design for improved potency and selectivity. qu.edu.qa

Experimental Validation: The predictions from computational models are then tested through in vitro and in vivo experiments. nih.gov Techniques such as X-ray crystallography can provide high-resolution structures of the compound-target complex, validating and refining the computational models. royalsocietypublishing.org This iterative cycle of computational prediction and experimental validation streamlines the drug discovery process, saving time and resources.

| Research Approach | Techniques Used | Contribution to Drug Discovery |

| Computational | Molecular Docking, Molecular Dynamics (MD) Simulations, QSAR | Predicts binding affinity and mode, identifies key interactions, screens virtual libraries. nih.gov |

| Experimental | In vitro enzyme assays, Cell-based assays, In vivo disease models, X-ray Crystallography | Validates computational predictions, determines biological activity and efficacy, elucidates compound-target structure. nih.govroyalsocietypublishing.org |

Identification of Novel Therapeutic Targets for Benzimidazole Derivatives

The broad spectrum of biological activities exhibited by benzimidazole derivatives stems from their ability to interact with a diverse range of molecular targets. arabjchem.orgresearchgate.net While some targets are well-established, ongoing research continues to uncover new ones, opening up possibilities for treating different diseases. The structural framework of benzimidazoles allows them to interact with various biological targets through hydrogen bonding and π-π stacking interactions. researchgate.net

Research has identified numerous targets for this class of compounds, highlighting their versatility.

| Therapeutic Target | Associated Disease/Process | Example Benzimidazole Application |

| Tubulin | Cancer, Parasitic Infections | Inhibition of microtubule polymerization leads to mitotic arrest and cell death. aacrjournals.org |

| Tyrosine Kinases (e.g., FLT3) | Cancer (e.g., Acute Myeloid Leukemia) | Inhibition of signaling pathways that drive cancer cell proliferation. nih.gov |

| Nedd8-Activating Enzyme (NAE) | Cancer | Inhibition of the neddylation pathway, which is overactivated in many cancers. nih.gov |

| Histone Deacetylases (HDACs) | Cancer, Epigenetic Disorders | Modulation of gene expression by altering chromatin structure. researchgate.net |

| DprE1 Enzyme | Tuberculosis | Inhibition of a key enzyme in the synthesis of the mycobacterial cell wall. nih.gov |

| Viral Proteins (e.g., Polymerases) | Viral Infections | Inhibition of viral replication. nih.gov |

| Proton Pumps (H+/K+ ATPase) | Gastric Ulcers | Reduction of gastric acid secretion. researchgate.net |

The identification of novel targets for compounds like this compound will continue to drive their development for new therapeutic indications.

Advancements in Sustainable Synthesis and Green Chemistry for Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mit.edu The synthesis of benzimidazole derivatives has been a fertile ground for the development of sustainable methodologies, moving away from harsh reagents, toxic solvents, and high temperatures. mdpi.comeprajournals.com

Key advancements in the green synthesis of benzimidazoles include:

Use of Green Solvents: Water, ethanol (B145695), and deep eutectic solvents (DES) are replacing traditional volatile organic compounds, reducing waste and toxicity. researchgate.netmdpi.comresearchgate.netrsc.org

Efficient Catalysis: The use of recyclable and non-toxic catalysts, such as zeolites, nano-based materials, and biodegradable catalysts like copper(II)-loaded alginate hydrogel beads, improves reaction efficiency and reduces waste. mdpi.comnih.gov

Energy-Efficient Methods: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netresearchgate.net

One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reactor without isolating intermediates simplifies procedures and minimizes solvent use. niscpr.res.in

These sustainable approaches not only reduce the environmental footprint of producing compounds like this compound but also often lead to more efficient and cost-effective manufacturing processes. mit.edueprajournals.com

| Synthesis Method | Catalyst/Medium | Key Advantages |

| Microwave-Assisted | Ionic Liquids / [BMIM]HSO4 | Short reaction times, high yields. mdpi.com |

| Solvent-Free Reaction | Solid catalysts from natural sources | Reduces environmental impact, enhances sustainability. eprajournals.com |

| Deep Eutectic Solvents (DES) | ZrOCl2·8H2O and urea | High product yield, reusability of the catalyst. researchgate.net |

| Aqueous Synthesis | Cu(II)-Alg hydrogel beads | Mild reaction conditions, short times, high yields, recyclable catalyst. nih.gov |

| High-Temperature Water | No catalyst | Eliminates need for organic solvents and catalysts, high purity products. rsc.org |

Role in Nanotechnology-Assisted Drug Delivery and Diagnostics

The integration of nanotechnology with pharmacologically active compounds has revolutionized the landscape of drug delivery and diagnostics. While direct studies on the nano-formulation of this compound are not yet prevalent, the broader class of benzimidazole derivatives has shown considerable promise in this arena. The inherent biological activities of benzimidazoles, including antimicrobial and anticancer effects, make them excellent candidates for targeted delivery using nanocarriers. nih.govarabjchem.org

Potential Applications in Nanomedicine:

Targeted Cancer Therapy: The ethanol group on this compound provides a convenient point for conjugation to various nanoparticles, such as liposomes, polymeric nanoparticles, or gold nanoparticles. This functionalization would enable the targeted delivery of the compound to tumor sites, potentially enhancing its cytotoxic effects on cancer cells while minimizing systemic toxicity.

Antimicrobial Nanocomposites: By incorporating this compound into nanocomposites, its antimicrobial efficacy could be significantly amplified. Such nanocomposites could be employed in wound dressings or as coatings for medical devices to prevent bacterial biofilm formation.

Diagnostic Nanosystems: Functionalized nanoparticles carrying this compound could be engineered for diagnostic purposes. For instance, if the compound exhibits preferential binding to a specific biological marker, nanoparticles decorated with it could be used for targeted imaging or sensing of that marker in vivo.

Below is a table summarizing potential nanocarriers and their advantages for the delivery of benzimidazole derivatives like this compound.

| Nanocarrier Type | Potential Advantages for Benzimidazole Delivery | Relevant Research Findings for Benzimidazole Class |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, potential for surface modification for targeted delivery. | Studies have shown successful encapsulation of various benzimidazole-based drugs for improved therapeutic outcomes. |

| Polymeric Nanoparticles | High stability, controlled release kinetics, tunable size and surface properties for specific targeting. | Benzimidazole derivatives have been incorporated into polymeric nanoparticles to enhance their anticancer and antimicrobial activities. nih.gov |

| Gold Nanoparticles | Unique optical properties for imaging and diagnostics, large surface area for drug conjugation, low toxicity. | Gold nanoparticles have been used to deliver other heterocyclic compounds, suggesting a viable strategy for benzimidazoles. |

| Carbon Nanotubes | High drug loading capacity, ability to penetrate cell membranes, potential for thermal ablation therapy in combination with drug delivery. | While less explored for benzimidazoles, the properties of carbon nanotubes make them a promising future platform. |

Expanding the Scope of Biosensing and Bioimaging Technologies

The fluorescent properties inherent to many benzimidazole derivatives make them attractive candidates for the development of novel biosensors and bioimaging agents. The specific photophysical properties of this compound would need to be characterized to fully explore its potential in these applications.

Prospective Roles in Biosensing and Bioimaging:

Fluorescent Chemosensors: The benzimidazole scaffold can be chemically modified to create selective chemosensors for various ions and biomolecules. The ethanol group of this compound could be functionalized with specific recognition moieties to create fluorescent probes for detecting metal ions, pH changes, or specific enzymes in biological systems.

Cellular Imaging: As a fluorescent molecule, derivatives of this compound could be developed as stains for specific cellular compartments or to visualize dynamic cellular processes. Its ability to cross cell membranes and its potential for low cytotoxicity would be key advantages.

In Vivo Imaging: With appropriate modifications to enhance its brightness and tissue penetration, this compound-based probes could be utilized for non-invasive in vivo imaging in animal models to study disease progression and treatment response.

The following table outlines potential modifications and their applications in biosensing and bioimaging for this compound.

| Modification Strategy | Target Application | Principle of Operation |

| Conjugation to a specific ionophore | Ion-selective biosensor | Binding of the target ion to the ionophore induces a change in the fluorescence of the benzimidazole core. |

| Attachment of a targeting ligand (e.g., antibody, peptide) | Targeted bioimaging | The ligand directs the fluorescent benzimidazole probe to a specific cell type or tissue for visualization. |

| Incorporation into a polymer matrix | pH sensor | Changes in pH alter the protonation state of the benzimidazole nitrogen atoms, leading to a shift in fluorescence emission. |

| Functionalization with a reactive group for enzyme detection | Enzyme activity probe | The probe is initially non-fluorescent (quenched), but upon enzymatic cleavage of the reactive group, fluorescence is restored. |

Unexplored Applications and Emerging Research Frontiers

The therapeutic potential of this compound likely extends beyond its currently investigated activities. The vast chemical space of benzimidazole derivatives suggests numerous unexplored avenues for this compound. nih.gov

Emerging Research Directions:

Neuroprotective Agents: Some benzimidazole derivatives have shown promise in preclinical models of neurodegenerative diseases. nih.gov Investigating the potential of this compound to mitigate neuronal damage and inflammation in conditions like Alzheimer's or Parkinson's disease represents a compelling research frontier.

Antiviral Therapeutics: Given that several benzimidazole compounds exhibit antiviral properties, screening this compound against a panel of viruses could uncover novel therapeutic applications. nih.gov

Cardioprotective Effects: The benzimidazole scaffold is present in some cardiovascular drugs. Exploring the effects of this compound on cardiac muscle function, blood pressure regulation, and ischemic injury could reveal new therapeutic uses.

Agricultural Applications: Benzimidazoles are widely used as fungicides in agriculture. researchgate.net Evaluating the efficacy of this compound against common plant pathogens could lead to the development of new and effective agricultural products.

Further research into the synthesis of novel derivatives, elucidation of structure-activity relationships, and comprehensive pharmacological profiling will be crucial to unlocking the full therapeutic and diagnostic potential of this compound.

Q & A

Q. Basic

- Enzyme inhibition : Screen against targets like kinases or proteases using fluorometric/colorimetric assays.

- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity.

- Anti-anxiety models : Elevated plus maze (EPM) tests in rodents, comparing efficacy to diazepam as a reference .

How can computational modeling predict interactions with biological targets?

Advanced

Perform molecular docking (e.g., AutoDock Vina) to simulate binding to GABAₐ receptors or kinases. Key steps:

Optimize ligand geometry using DFT (B3LYP/6-31G* basis set).